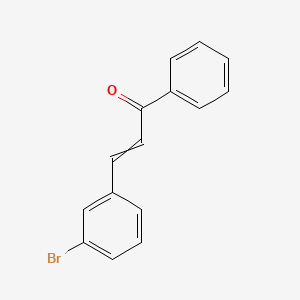

(2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one

Vue d'ensemble

Description

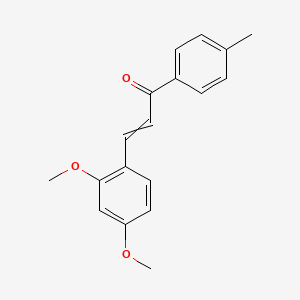

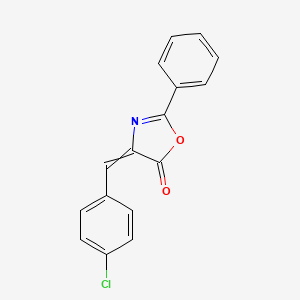

The compound “(2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one” is a type of organic compound known as a chalcone. Chalcones have a central alpha-beta unsaturated carbonyl system, with two aromatic rings (phenyl groups) at either end. In this case, one of the phenyl groups is substituted with a bromine atom at the 3-position .

Synthesis Analysis

The synthesis of such compounds typically involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde (or ketone) and a ketone (or aldehyde), in the presence of a base, to form a β-hydroxy ketone (an aldol), followed by dehydration to give an α,β-unsaturated ketone .Molecular Structure Analysis

The molecular structure of this compound would consist of a planar conjugated system due to the presence of alternating single and double bonds. The bromine atom would add some polarity to the molecule .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization reactions to form flavonoids, isomerization reactions to form aurones, and Michael addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a bromine atom in this compound would likely make it denser and have a higher boiling point than a similar compound without the bromine .Applications De Recherche Scientifique

Spectroscopic Investigation and Molecular Studies

(2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one (BP3PP) has been studied for its vibrational frequencies and optimized geometry. Extensive vibrational spectral analysis and UV-Vis spectral analysis through the TD – DFT method have been performed. It displays significant second- and third-order molecular nonlinearity, indicating potential in nonlinear optical (NLO) applications (Balachandran et al., 2018).

Crystal Structures of Related Compounds

Research into the molecular structure of similar compounds, such as (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione, reveals insights into the structural properties and potential interactions of these molecules. Such studies provide a basis for understanding the molecular behavior of BP3PP (Lastovickova et al., 2018).

Antimicrobial Activities

Studies have been conducted on substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds for their antimicrobial properties. Such research is crucial for exploring the potential use of BP3PP derivatives in the development of new antimicrobial agents (Balaji et al., 2017).

Nonlinear Optical Device Fabrication

Investigations into the structure-property features of chalcone derivatives, including those similar to BP3PP, are aimed at applications in nonlinear optical devices. Such studies involve a combination of experimental and theoretical techniques, highlighting the potential of BP3PP in NLO device fabrication (Singh et al., 2019).

Antimalarial Activity

Research into N-Phenyl-Substituted Cinnamanilides, with a core similar to BP3PP, has been conducted to explore their antimalarial activity. This research is significant for the development of new antimalarial therapies (Kos et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCXICZZVMYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327197 | |

| Record name | 3-bromobenzalacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobenzalacetophenone | |

CAS RN |

29816-74-8 | |

| Record name | 3-bromobenzalacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)

![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)